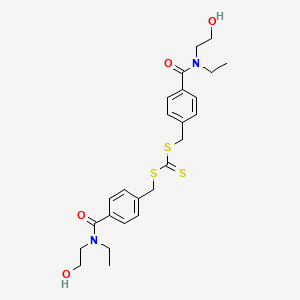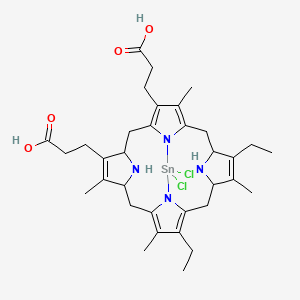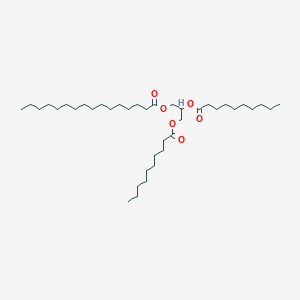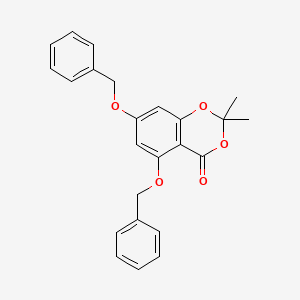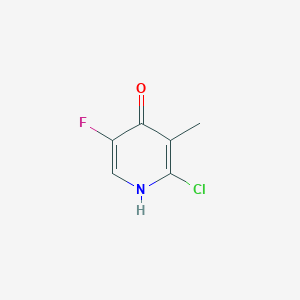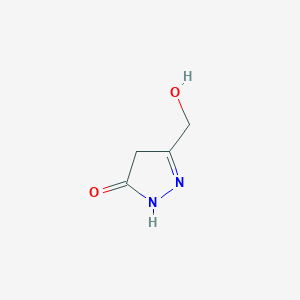
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds under controlled conditions. One common method includes the condensation of hydrazine hydrate with ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazolone ring can be reduced under specific conditions to yield dihydropyrazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dihydro-5-methyl-3H-Pyrazol-3-one
- 2,4-dihydro-5-phenyl-3H-Pyrazol-3-one
- 2,4-dihydro-5-ethyl-3H-Pyrazol-3-one
Comparison
Compared to its analogs, 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its reactivity and interaction with other molecules
Propriétés
Formule moléculaire |
C4H6N2O2 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h7H,1-2H2,(H,6,8) |
Clé InChI |
IHEHEAWSWQGFOC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NNC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
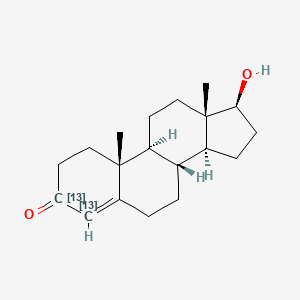
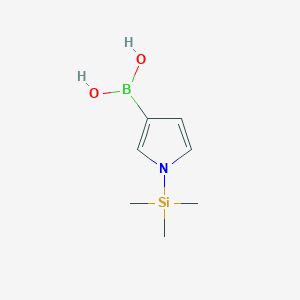
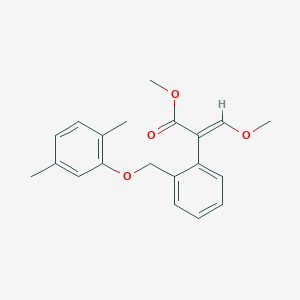
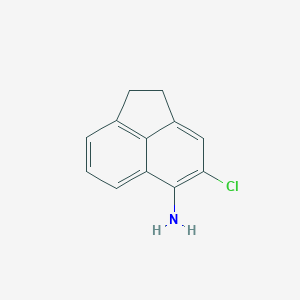
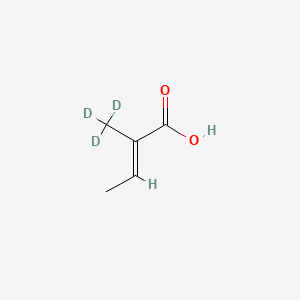
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
